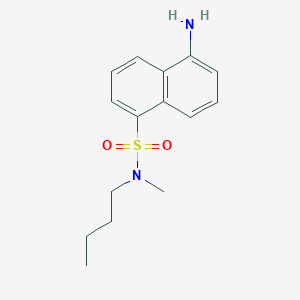
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide functional group (R-SO₂NH₂) and are known for their diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene is then sulfonated to introduce the sulfonamide group, resulting in 1-amino-naphthalene-1-sulfonamide.
Alkylation: The sulfonamide is alkylated with butyl and methyl groups to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where parameters such as temperature, pressure, and reaction time are carefully controlled.
化学反应分析
Types of Reactions
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
科学研究应用
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.
相似化合物的比较
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug with antibacterial properties.
Sulfadiazine: Another sulfonamide drug used in combination with other drugs to treat infections.
Sulfonimidates: Sulfur-containing compounds with similar structural features and applications.
Uniqueness
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other sulfonamides. Its butyl and methyl substitutions can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H20N2O2S |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H20N2O2S/c1-3-4-11-17(2)20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)16/h5-10H,3-4,11,16H2,1-2H3 |
InChI 键 |
MWOPJUBBAFHSNL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



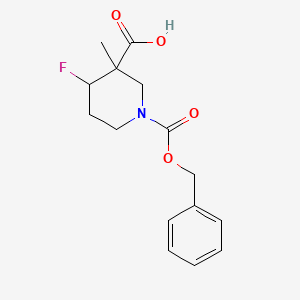
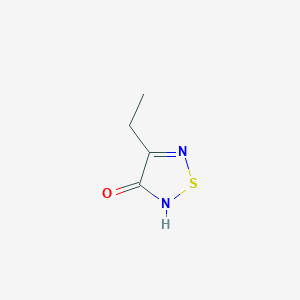
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
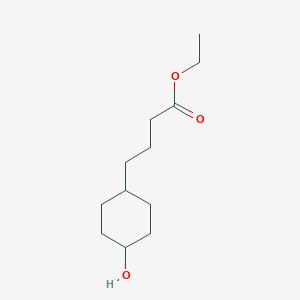
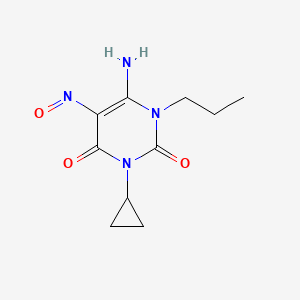
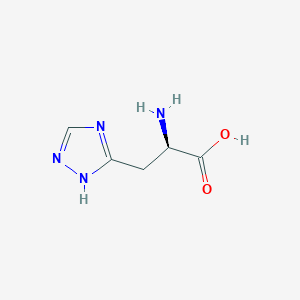
![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
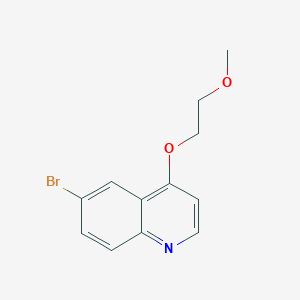


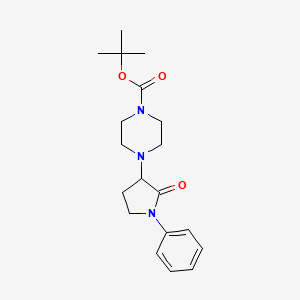
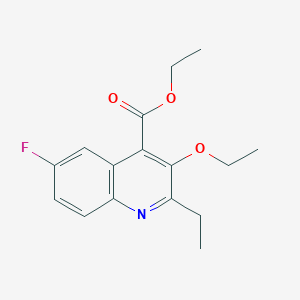
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
